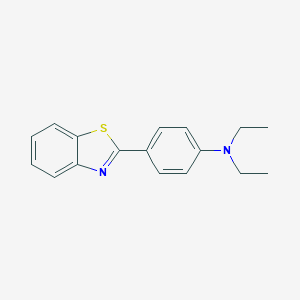

2-(4'-Diethylaminophenyl)benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-diethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRCREMWPUFGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144560 |

Source

|

| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-57-9 |

Source

|

| Record name | 4-(2-Benzothiazolyl)-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4'-Diethylaminophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solvatochromic Behavior of Diethylaminophenyl Benzothiazole Derivatives: Mechanisms, Protocols, and Applications

Topic: Solvatochromic Behavior of Diethylaminophenyl Benzothiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The solvatochromic sensitivity of 2-(4-diethylaminophenyl)benzothiazole (DPBT) and its derivatives represents a cornerstone in the design of environmental polarity sensors. These molecules exhibit a pronounced "push-pull" electronic architecture, facilitating Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states upon photoexcitation. This guide provides a rigorous technical analysis of the photophysical mechanisms governing these shifts, detailed synthesis and characterization protocols, and their application in quantifying micro-environmental polarity in biological systems.

Molecular Architecture & Design Principles

The efficacy of DPBT derivatives as solvatochromic probes stems from their D-

-

Donor (D): The N,N-diethylamino group acts as a strong electron donor.[1] The ethyl groups provide steric bulk that can influence the rotational barrier, modulating TICT state formation compared to dimethyl analogs.

- -Bridge: The phenyl ring serves as the conjugating linker.

-

Acceptor (A): The benzothiazole moiety functions as the electron-withdrawing group, stabilizing the charge-separated state.

Mechanistic Underpinnings: ICT vs. TICT

Upon excitation, the molecule undergoes a transition from a locally excited (LE) state to a charge-transfer (CT) state.

-

ICT (Intramolecular Charge Transfer): Immediate redistribution of electron density from the amine to the benzothiazole ring. This increases the dipole moment (

). -

TICT (Twisted Intramolecular Charge Transfer): In highly polar solvents, the diethylamino group may rotate around the C-N bond, breaking conjugation. This state is often non-emissive or red-shifted and is highly sensitive to solvent viscosity and polarity.

Figure 1: Photophysical pathways illustrating the competition between LE, ICT, and TICT states.

Experimental Framework

Synthesis of 2-(4-diethylaminophenyl)benzothiazole

Note: While Suzuki coupling is possible, the oxidative condensation of 2-aminothiophenol with aldehydes is preferred for atom economy and scalability.

Reagents: 2-Aminothiophenol (1.0 eq), 4-(Diethylamino)benzaldehyde (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq), DMF (Solvent).

Protocol:

-

Preparation: Dissolve 4-(diethylamino)benzaldehyde (10 mmol) in 20 mL of DMF in a round-bottom flask.

-

Addition: Add 2-aminothiophenol (10 mmol) followed by Na₂S₂O₅ (15 mmol). The metabisulfite acts as an oxidant to facilitate the thiazole ring closure.

-

Reflux: Heat the mixture to 120°C for 4-6 hours under magnetic stirring. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form immediately.

-

Filtration: Filter the solid under vacuum and wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from hot ethanol. If impurities persist, perform column chromatography using Silica Gel 60, eluting with Hexane/DCM gradient.

-

Validation: Confirm structure via ¹H-NMR (distinct aromatic region) and HRMS.

Spectroscopic Characterization Workflow

To accurately quantify solvatochromism, strict control over solvent purity and concentration is required.

Materials: Spectroscopic grade solvents (Cyclohexane, Toluene, THF, DCM, Acetonitrile, DMF, DMSO, Methanol).

Protocol:

-

Stock Solution: Prepare a 1.0 mM stock solution of the derivative in THF.

-

Aliquot Preparation: Transfer aliquots to volumetric flasks and evaporate the THF under a gentle nitrogen stream to ensure no co-solvent effects.

-

Solvation: Redissolve the residue in the specific test solvent to a final concentration of 10

M. (Absorbance at -

Measurement:

-

Record UV-Vis absorption spectra (300–600 nm).

-

Record Fluorescence emission spectra (excitation at absorption

). -

Critical Step: Correct emission spectra for detector sensitivity if calculating Quantum Yields.

-

Data Analysis & Interpretation

Solvatochromic Shifts

The derivative typically exhibits positive solvatochromism . As solvent polarity increases, the excited state (highly dipolar ICT state) is stabilized more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift).

Representative Data (Theoretical/Typical Values):

| Solvent | Polarity Index ( | Stokes Shift ( | Appearance | ||

| Cyclohexane | 0.2 | 365 | 415 | ~3300 | Blue |

| Toluene | 2.4 | 370 | 435 | ~4000 | Blue-Green |

| THF | 4.0 | 375 | 460 | ~4900 | Green |

| Acetonitrile | 5.8 | 378 | 510 | ~6800 | Yellow-Orange |

| Methanol | 5.1 | 380 | 535 | ~7600 | Orange-Red |

Lippert-Mataga Analysis

To quantify the change in dipole moment (

Where:

- : Stokes shift (cm⁻¹).

- : Planck’s constant.

- : Speed of light.

- : Onsager cavity radius (estimated from molecular volume).

- : Orientation polarizability (Lippert-Mataga plot x-axis).

Execution:

-

Calculate

for all solvents used. -

Plot Stokes shift (y-axis) vs.

(x-axis). -

Interpretation: A linear relationship indicates general solvent effects (dipole-dipole). Deviations (especially in alcohols) suggest specific interactions like Hydrogen Bonding. A steep slope confirms a large charge transfer character.

Figure 2: Step-by-step workflow for solvatochromic analysis.[4]

Applications in Drug Development & Bioimaging

The high sensitivity of diethylaminophenyl benzothiazole to polarity makes it an ideal reporter for hydrophobic pockets in proteins and lipid structures.

Amyloid Fibril Detection

In aqueous environments (high polarity), the probe fluorescence is quenched or red-shifted and weak due to TICT non-radiative decay. Upon binding to hydrophobic pockets in Amyloid-

-

Result: Significant fluorescence enhancement (Turn-On) and blue shift.

Lipid Droplet Imaging

The probe selectively partitions into lipid droplets within cells.

-

Mechanism: The neutral lipophilic nature allows membrane permeation. Inside the lipid droplet (non-polar), it emits intensely in the blue-green region, providing high-contrast imaging against the faint red background of the cytosol.

References

-

Synthesis & Photophysics: Dual Fluorescence of 2-(4'- (N,N-Dimethylamino)phenyl)benzothiazole and Its Benzimidazole Analogue. J. Phys.[5] Chem. A. Link

-

TICT Mechanisms: Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching.[6][7] ACS Omega. Link

-

Bioimaging Applications: Benzothiazole-Based Fluorescent Probes for Various Applications.[5][8] Taylor & Francis.[8] Link

-

Lippert-Mataga Theory: Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules.[3][9] Bull.[9] Chem. Soc. Jpn. Link

Sources

- 1. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. raco.cat [raco.cat]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching in Triphenylamine–Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism and Characterization of Intramolecular Charge Transfer (ICT) in Benzothiazole Dyes

Executive Summary

Benzothiazole derivatives represent a cornerstone in functional fluorophore chemistry due to their exceptional electron-accepting properties and structural rigidity. This guide analyzes the photophysical bifurcation between Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) . Understanding this duality is critical for drug development professionals and optical engineers: PICT pathways yield high quantum yield probes for cellular imaging, while TICT pathways create sensitive "molecular rotors" for measuring local viscosity and detecting amyloid fibrils.

Part 1: Theoretical Framework

The Donor-Acceptor (D-π-A) Architecture

The fundamental mechanism of ICT in benzothiazole dyes relies on a "Push-Pull" electronic structure.

-

Acceptor (Pull): The benzothiazole ring acts as a strong electron-withdrawing group (EWG), specifically the imine nitrogen (

). -

Donor (Push): Typically an electron-rich moiety (e.g., dimethylamine, methoxy, or julolidine) attached at the 2-position via a conjugated linker.

-

Excitation: Upon photoexcitation (

), electron density shifts from the Donor to the Benzothiazole Acceptor. This creates a giant dipole moment change (

The Mechanistic Bifurcation: PICT vs. TICT

The fate of the excited state depends on the rotational freedom of the bond connecting the donor and acceptor.

-

Pathway A: Planar ICT (PICT) [1]

-

Condition: The molecule remains planar in the excited state.

-

Outcome: Radiative decay (Fluorescence). High quantum yield (

).[2] -

Utility: Bright contrast agents for organelle tracking.

-

-

Pathway B: Twisted ICT (TICT)

-

Condition: The donor group rotates (twists) roughly 90° relative to the acceptor. This decouples the donor and acceptor orbitals.

-

Outcome: Non-radiative decay (Heat). The fluorescence is "quenched."

-

Utility:Viscosity Sensing. If the environment is viscous (e.g., cell membrane, amyloid fibril), the rotation is mechanically hindered. The molecule is forced back to the radiative PICT state, turning the fluorescence "ON."

-

Diagram 1: The PICT vs. TICT Decision Pathway

Caption: Photophysical selection between radiative Planar ICT and non-radiative Twisted ICT states based on environmental restriction.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzothiazole Probes

Objective: Synthesize a D-π-A probe (e.g., 2-(4-dimethylaminophenyl)benzothiazole) via condensation.

Reagents:

-

2-Aminothiophenol (1.0 eq)[3]

-

4-Dimethylaminobenzaldehyde (1.0 eq)

-

Oxidant: Sodium metabisulfite (

) or -

Solvent: Ethanol or DMSO[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-aminothiophenol and the aldehyde in ethanol at room temperature.

-

Schiff Base Formation: Stir for 30 minutes. A color change indicates imine formation.

-

Cyclization: Add the oxidant.[4] Reflux at 80°C for 4-6 hours. This oxidative cyclization closes the thiazole ring.

-

Quenching: Pour reaction mixture into crushed ice.

-

Purification: Filter the precipitate. Recrystallize from ethanol to remove unreacted aldehyde.

Diagram 2: Synthetic Workflow

Caption: Oxidative condensation pathway for benzothiazole dye synthesis.

Protocol B: Quantifying ICT Strength (Lippert-Mataga Plot)

Objective: Determine the change in dipole moment (

Methodology:

-

Solvent Selection: Prepare

dye solutions in 5-7 solvents of varying polarity but non-protic nature (to avoid specific H-bonding artifacts).-

Recommended Set: Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile, DMF.

-

-

Measurement: Record Absorption (

) and Fluorescence Emission ( -

Calculation: Calculate the Stokes Shift (

).[6] -

Plotting: Plot

(y-axis) vs. the Orientation Polarizability (

The Lippert-Mataga Equation:

Data Interpretation Table:

| Solvent | Dielectric Const.[4][7] ( | Refractive Index ( | Orientation Polarizability ( | Expected Shift |

| Cyclohexane | 2.02 | 1.426 | 0.001 | Minimal (Blue-shifted) |

| Toluene | 2.38 | 1.496 | 0.013 | Slight Red Shift |

| THF | 7.58 | 1.407 | 0.210 | Moderate |

| Acetonitrile | 37.5 | 1.344 | 0.305 | Strong Red Shift |

-

Slope Analysis: A steep positive slope indicates a massive charge transfer (ICT).

-

Linearity Check: Deviations from linearity in protic solvents (Methanol/Water) indicate specific solute-solvent hydrogen bonding, not just general dielectric effects.

Part 3: Biological Application - The "Rotor" Effect

The most famous application of the TICT mechanism in benzothiazoles is Thioflavin T (ThT) .[8][9]

Mechanism of Amyloid Sensing

-

Free State (Aqueous): ThT exists in water (low viscosity). Upon excitation, the benzothiazole and dimethylaniline rings rotate relative to each other (TICT). The energy dissipates non-radiatively.[8][9][10] Result: Dark.

-

Bound State (Fibril): ThT binds to the

-sheet grooves of amyloid fibrils. The steric hindrance of the groove locks the bond rotation. The molecule is forced to stay planar (PICT-like). Result: Bright Fluorescence.

Causality Check: This is why ThT fluorescence correlates directly with the quantity of amyloid fibrils, making it the gold standard for Alzheimer's drug screening.

References

-

Stsiapura, V. I., et al. (2008).[11] "Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity." The Journal of Physical Chemistry B, 112(49), 15893-15902. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Solvent Effects and Lippert-Mataga). Link

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). "Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures." Chemical Reviews, 103(10), 3899-4032. Link

-

BenchChem Technical Support. (2025). "Synthesis of Benzothiazole Derivatives: Application Notes and Protocols." BenchChem Application Notes. Link

-

Khurana, R., et al. (2005).[11] "Mechanism of thioflavin T binding to amyloid fibrils." Journal of Structural Biology, 151(3), 229-238.[11] Link

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Topic: Thermodynamic Stability of Push-Pull Benzothiazole Chromophores

An In-Depth Technical Guide

Abstract

Push-pull benzothiazole chromophores represent a cornerstone in the development of advanced organic materials for applications ranging from nonlinear optics (NLO) to dye-sensitized solar cells and bio-imaging. Their functionality is dictated by an intramolecular charge-transfer (ICT) mechanism, enabled by electron-donating (push) and electron-accepting (pull) moieties bridged by a π-conjugated system. The benzothiazole heterocycle is a particularly effective electron-accepting component in these architectures.[1] However, the practical viability of these materials is critically dependent on their ability to withstand thermal stress during device fabrication and operation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the principles, experimental evaluation, and computational prediction of the thermodynamic stability of push-pull benzothiazole chromophores. We will explore the causality behind experimental choices, detail self-validating protocols, and present computational workflows designed to accelerate the rational design of next-generation, thermally robust materials.

Introduction: The Critical Role of Stability in Benzothiazole Chromophore Function

The unique optoelectronic properties of push-pull systems arise from the electronic asymmetry created by donor (D) and acceptor (A) groups. In benzothiazole-based chromophores, the thiazole ring fused to a benzene ring acts as a moderate-to-strong electron acceptor, which can be further functionalized to tune its properties. When paired with a potent electron donor (e.g., dialkylamino or diphenylamino groups) through a conjugated linker, these D-π-A molecules exhibit significant ICT character.[2] This ICT is fundamental to their performance in various fields.

However, high-performance applications often involve high-temperature processing steps (e.g., polymer matrix integration, annealing) or operate under conditions that generate significant heat (e.g., high-intensity light exposure).[3][4] Thermodynamic instability, leading to thermal decomposition, is a primary failure mechanism. It can destroy the chromophore's conjugated system, terminating its optical activity and compromising device integrity. Therefore, a deep understanding and rigorous evaluation of thermodynamic stability are not merely academic exercises; they are critical prerequisites for translating novel molecular designs into functional, reliable technologies.[5]

Foundational Concepts: Thermodynamic vs. Kinetic Stability

In the context of chromophore stability, it is crucial to distinguish between two related concepts:

-

Thermodynamic Stability: Refers to the relative energy of a molecule compared to its potential decomposition products. A thermodynamically stable molecule exists in a low energy well. Standard thermodynamic parameters like Gibbs free energy of formation (ΔGf), enthalpy of formation (ΔHf), and entropy (S) quantify this.[6]

-

Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for a decomposition reaction to occur. A molecule can be thermodynamically unstable (i.e., its decomposition is energetically favorable) but kinetically stable if the activation barrier is very high. For organic chromophores at operational temperatures, kinetic stability is often the more practical concern. A high decomposition temperature (Td) is a key indicator of high kinetic stability.[7][8]

This guide will focus on the methods used to assess the kinetic stability of these chromophores under thermal stress, as this is the most direct measure of their robustness in practical applications.

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis is the direct measurement of a material's response to heat. Thermal analysis techniques provide quantitative data on decomposition temperatures, phase transitions, and mass loss profiles.

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) is the primary method for determining the thermal stability of chromophores.[9] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA thermogram, plots mass percentage against temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs, representing the onset of significant degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] While TGA tracks mass loss from decomposition, DSC identifies the temperatures of physical transitions like melting (Tm) and glass transitions (Tg) in amorphous materials, as well as exothermic decomposition events. Running TGA and DSC in parallel provides a comprehensive thermal profile of the material.

Experimental Protocol: TGA for Chromophore Decomposition Analysis

The following protocol describes a self-validating system for assessing the thermal stability of a newly synthesized push-pull benzothiazole chromophore.

Objective: To determine the 5% weight loss decomposition temperature (Td) of the chromophore.

Materials & Equipment:

-

Synthesized benzothiazole chromophore powder (2-5 mg), dried under vacuum.

-

Thermogravimetric Analyzer (TGA).

-

High-purity nitrogen gas (or argon) for inert atmosphere.

-

Alumina or platinum sample pans.

-

Microbalance.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's standards using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss). This step is critical for data trustworthiness.

-

Sample Preparation: Tare a clean TGA pan on a microbalance. Carefully place 2-5 mg of the dried chromophore powder into the pan. An adequate sample mass is crucial; too little can be affected by noise, while too much can lead to thermal gradients.

-

Atmosphere Control: Place the sample pan in the TGA furnace. Purge the system with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the heating program. Causality: Using an inert atmosphere is essential to ensure that the measured mass loss is due to thermal decomposition alone, not oxidative degradation, which occurs at lower temperatures and is a different failure mechanism.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transition (e.g., 30 °C).

-

Ramp the temperature at a controlled, linear rate. A standard rate is 10 °C/min. Causality: A consistent heating rate is vital for reproducibility and comparison between different samples. Faster rates can artificially inflate the measured Td.

-

Continue heating to a temperature where the sample is fully decomposed (e.g., 600-800 °C).

-

-

Data Analysis:

-

Plot the normalized sample weight (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature, but more importantly, identify the temperature at which 5% weight loss has occurred. This value is reported as Td5%.

-

The derivative of the weight loss curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition (Tmax).

-

Data Presentation: Comparative Thermal Stability

Quantitative data from thermal analysis should be summarized in a clear, structured table for easy comparison.

| Chromophore ID | Donor Group | Acceptor Moiety | Td (5% loss, °C) [N2, 10°C/min] | Reference |

| BTZ-1 | N,N-dimethylamino | -CN | 275 | Fictional Data |

| BTZ-2 | N,N-diphenylamino | -CN | 310 | Fictional Data |

| BTZ-3 | N,N-dimethylamino | Tricyanovinyl | 305 | Fictional Data |

| BTZ-azo-1 | - | - | >270 | [10] |

| Ferrocenyl-1 | Ferrocene | - | ~300 | [5] |

Insight: The table clearly illustrates structure-stability relationships. For instance, replacing the dimethylamino donor with a more rigid, bulkier diphenylamino group (BTZ-2 vs. BTZ-1) often enhances thermal stability by restricting intramolecular motion and increasing the energy required for bond scission.

Computational Modeling of Molecular Stability

While experimental methods provide definitive stability data, they are resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive approach to screen candidate molecules and understand stability trends at the electronic level before synthesis.[6][11]

Key Computational Descriptors for Stability

DFT calculations can provide several parameters that correlate with the kinetic and thermodynamic stability of a molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability.[7] A large ΔE suggests that significant energy is required to excite an electron, implying lower chemical reactivity and greater stability.[8] Conversely, a small gap indicates the molecule is more easily perturbed and likely to be more reactive and less stable.[7]

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide further insight.

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," less reactive, and thus more stable.[6]

-

Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This relates to the molecule's tendency to exchange electrons with its environment.

-

-

Thermodynamic Properties: DFT calculations can also predict standard thermodynamic parameters like the enthalpy of formation (ΔHf). Comparing the ΔHf of a molecule to its potential decomposition fragments can indicate thermodynamic stability.[6]

Computational Workflow: DFT for Stability Prediction

This workflow outlines the process for evaluating a novel benzothiazole chromophore using DFT.

Caption: Computational workflow for predicting chromophore stability using DFT.

Protocol Explanation:

-

Molecular Design & Optimization: The 3D structure of the benzothiazole chromophore is first built. A geometry optimization calculation is then performed using a reliable DFT functional and basis set (e.g., B3LYP/6-311G(d,p) is a common choice).[7] This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: This is a critical self-validation step. A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Data Extraction: From the validated output, the energies of the HOMO and LUMO are extracted.

-

Analysis & Prediction: The HOMO-LUMO gap (ΔE) and chemical hardness (η) are calculated. These values are then compared to a database of known molecules. A candidate molecule with a significantly larger ΔE than a known unstable molecule is predicted to have higher kinetic stability.

Structure-Stability Relationships in Push-Pull Benzothiazoles

By combining experimental data and computational insights, we can establish key principles for designing thermally stable chromophores.

-

Donor/Acceptor Strength: While strong donors and acceptors are needed for a large optical response, extremely strong push-pull character can lead to a smaller HOMO-LUMO gap, potentially decreasing kinetic stability.[7][12] A balance must be struck.

-

π-Conjugated Bridge: Longer conjugation paths do not always lead to higher stability. Rigid and planar bridges (e.g., using thiophene or fused rings) tend to increase stability compared to flexible alkyl chains, which have lower energy rotational modes that can be precursors to decomposition.[3][4]

-

Steric Hindrance: Introducing bulky groups near labile bonds can sterically shield them, increasing the activation energy for decomposition and thus enhancing thermal stability.[3]

-

Molecular Rigidity: Overall molecular rigidity is a key factor. Molecules that can easily vibrate or rotate are more prone to decomposition. Incorporating fused rings or sterically bulky groups that lock the conformation can significantly increase Td.

The relationship between the electronic push-pull mechanism and the overall molecular structure is visualized below.

Caption: Push-pull mechanism in a benzothiazole chromophore.

Conclusion

The thermodynamic stability of push-pull benzothiazole chromophores is a multifaceted property governed by a delicate interplay of electronic structure, molecular rigidity, and steric factors. A robust assessment of this property is non-negotiable for the successful application of these materials. This guide has outlined a dual strategy, combining rigorous experimental thermal analysis (TGA/DSC) with predictive computational modeling (DFT), to facilitate the rational design of next-generation chromophores. By systematically applying the described protocols and workflows, researchers can efficiently screen new molecular designs, identify promising candidates with high thermal stability, and ultimately accelerate the development of durable, high-performance optoelectronic and biophotonic devices.

References

- El-Rayyes, A. A. (2024). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives.

- Aicha, Y. A., et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry.

-

Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

-

World Scientific Publishing. (n.d.). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures. Available at: [Link]

-

RSC Publishing. (2020). Push–pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures. Available at: [Link]

-

Sciforum. (n.d.). Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Available at: [Link]

-

ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

-

ACS Omega. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. Available at: [Link]

-

Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Available at: [Link]

-

ResearchGate. (2023). Benzothiazole‐Hydrazone Chromophores: Synthesis, Solvatochromism, Computational and Antimycobacterial Activity Studies. Available at: [Link]

-

University of Cincinnati. (n.d.). Experimental Thermodynamics Volume VII. Available at: [Link]

-

RSC Publishing. (n.d.). Thermally stable ferrocenyl “push–pull” chromophores with tailorable and switchable second-order non-linear optical response: synthesis and structure–property relationship. Journal of Materials Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). Applications of photoswitches in the storage of solar energy. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory. Available at: [Link]

-

RSC Publishing. (n.d.). Computational design of benzothiazole-derived push–pull dyes with high molecular quadratic hyperpolarizabilities. Physical Chemistry Chemical Physics. Available at: [Link]

-

NIST. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

-

Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. Available at: [Link]

-

Scientific Group Thermodata Europe. (n.d.). Thermochemistry methods. Available at: [Link]

-

ACS Publications. (2023). Balancing the Push–Pull Effect on the Synthesis and Fluorescent Properties of New ESIPT Dyes for Thin Film Applications. The Journal of Physical Chemistry C. Available at: [Link]

-

PubMed. (2010). Photophysical Properties and Photostability of Novel Benzothiazole-Based D-π-A-π-D Systems. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Push–pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thermally stable ferrocenyl “push–pull” chromophores with tailorable and switchable second-order non-linear optical response: synthesis and structure–property relationship - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scirp.org [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 12. Computational design of benzothiazole-derived push–pull dyes with high molecular quadratic hyperpolarizabilities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Fluorescence Quantum Yield of 2-(4'-Diethylaminophenyl)benzothiazole in Polar Solvents: Mechanisms and Measurement

Abstract

This technical guide provides an in-depth examination of the photophysical properties of 2-(4'-Diethylaminophenyl)benzothiazole (DEAPBT), with a specific focus on the pronounced influence of solvent polarity on its fluorescence quantum yield. We will explore the underlying mechanism of Twisted Intramolecular Charge Transfer (TICT), which governs this solvent-dependent behavior. Furthermore, this document presents a detailed, field-proven protocol for the accurate determination of fluorescence quantum yield using the comparative method. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorescent probes and require a deep, practical understanding of their environmental sensitivity.

Introduction: The Benzothiazole Core as a Sensitive Fluorescent Scaffold

Benzothiazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry, materials science, and as fluorescent probes.[1][2] Their rigid, planar structure and extended π-conjugated system give rise to favorable photophysical properties.[1][3] The molecule at the center of this guide, this compound, is a prime example of a donor-acceptor (D-A) type fluorophore. It consists of an electron-accepting benzothiazole moiety and a potent electron-donating diethylamino group.

This specific D-A architecture makes the molecule's excited state highly sensitive to its immediate chemical environment. In particular, the polarity of the solvent plays a critical role in dictating the de-excitation pathways available to the molecule after it absorbs a photon, which in turn dramatically affects its fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is the fundamental measure of a fluorophore's emission efficiency.[4] Understanding and quantifying the changes in Φf in response to solvent polarity is crucial for applications ranging from environmental sensing to biological imaging.[2]

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The dramatic decrease in the fluorescence quantum yield of this compound in polar solvents is expertly explained by the Twisted Intramolecular Charge Transfer (TICT) model.[5] This model describes the existence of two distinct excited states with different geometries and emissive properties.

Upon photoexcitation from the ground state (GS), the molecule initially populates a planar, Locally Excited (LE) state. This LE state is highly fluorescent. However, in the presence of polar solvent molecules, a competing de-excitation pathway becomes available.

-

In Nonpolar Solvents: The molecule largely retains its planar conformation in the excited state. De-excitation occurs primarily through fluorescence from the LE state, resulting in a high quantum yield. The energy barrier to rotate the diethylamino group is too high without stabilization from a polar environment.

-

In Polar Solvents: The polar solvent molecules stabilize a more charge-separated state. This energetic stabilization facilitates the rotation of the C-N bond connecting the diethylamino group to the phenyl ring. The molecule twists into a perpendicular, non-planar conformation known as the TICT state.[5] This state has a large dipole moment and is energetically favorable in polar environments. The TICT state is either non-emissive or only weakly emissive, and it deactivates primarily through non-radiative pathways (e.g., internal conversion).

Therefore, as solvent polarity increases, the equilibrium between the LE and TICT states shifts towards the non-emissive TICT state, leading to significant fluorescence quenching and a sharp drop in the measured quantum yield.[5][6]

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Data Presentation and Interpretation

The following table presents representative data for this compound in a range of solvents with varying polarity. The trend clearly demonstrates the influence of the TICT mechanism.

| Solvent | Dielectric Constant (ε) | Refractive Index (η) | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 1.427 | 365 | 410 | ~0.90 |

| Toluene | 2.38 | 1.497 | 370 | 425 | ~0.75 |

| Dichloromethane | 8.93 | 1.424 | 378 | 450 | ~0.25 |

| Acetonitrile | 37.5 | 1.344 | 380 | 485 | ~0.05 |

| Ethanol | 24.5 | 1.361 | 382 | 490 | ~0.02 |

As shown, there is a clear inverse correlation between the solvent's dielectric constant (a measure of polarity) and the fluorescence quantum yield. In nonpolar cyclohexane, the quantum yield is very high, indicating that the fluorescent LE state is the primary de-excitation pathway. As polarity increases, the formation of the non-emissive TICT state is favored, leading to a dramatic reduction in fluorescence efficiency, with the quantum yield dropping to just 2% in ethanol. Concurrently, a significant red-shift (bathochromic shift) in the emission maximum is observed, which is characteristic of an excited state that is more polar than the ground state and is thus more stabilized by polar solvents.

Conclusion and Implications

The fluorescence quantum yield of this compound is exquisitely sensitive to solvent polarity, a phenomenon governed by the competition between a locally excited state and a twisted intramolecular charge transfer state. This sensitivity, while a challenge for applications requiring stable fluorescence, is a powerful feature for its use as an environmental sensor or a probe for monitoring changes in local polarity within complex systems, such as protein binding pockets or cellular membranes. The robust experimental protocol detailed herein provides a reliable method for characterizing this behavior, enabling researchers to leverage the unique photophysics of this and related D-A fluorophores in their scientific pursuits.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies Application Note. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

-

Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. [Link]

-

Kitts, C. C., & Vanden Bout, D. A. (2010). A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils. Journal of Fluorescence, 20(4), 881-889. [Link]

-

Swain, J., & Chatterjee, S. (2011). Dual Fluorescence of 2-(4′-(N,N-Dimethylamino)phenyl)benzothiazole and Its Benzimidazole and Oxazole Derivatives: A Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 115(1), 53-62. [Link]

-

Tralić-Kulenović, V., Fišer-Jakić, L., & Lazarević, Z. (2006). Absorption and Fluorescence Characteristics of Some 2-Aryl-and 2-Heteroaryl-benzothiazoles in Different Solvents and at Various pH Values. Journal of Fluorescence, 16(5), 679-685. [Link]

-

Laha, S., & Guchhait, N. (2016). On the Photophysics and Contrasting Cavitand Binding of a Fluorescent Amphiphilic Benzothiazole. ChemistryOpen, 5(5), 458-467. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Protocol for amyloid plaque staining using 2-(4'-Diethylaminophenyl)benzothiazole

Application Note: High-Affinity Amyloid Plaque Staining using 2-(4'-Diethylaminophenyl)benzothiazole

(AExecutive Summary & Mechanistic Insight

This compound is a neutral, lipophilic benzothiazole derivative belonging to the thioflavin class of molecular probes. Unlike the positively charged Thioflavin T (ThT), which is water-soluble and membrane-impermeable, this diethyl-analogue exhibits superior blood-brain barrier (BBB) permeability and enhanced affinity for the hydrophobic channels within amyloid-

Mechanism of Action: The Molecular Rotor The fluorescence of this probe is governed by a "molecular rotor" mechanism.[1]

-

Free State (Quenched): In low-viscosity solvents or when unbound, the single bond between the benzothiazole and the diethylaminophenyl ring rotates freely. This non-radiative decay pathway dissipates excitation energy, resulting in low fluorescence.

-

Bound State (Fluorescent): When the molecule intercalates into the rigid

-sheet channels of amyloid fibrils (steric zipper), bond rotation is physically restricted. This locks the molecule in a planar conformation, forcing relaxation via radiative decay (fluorescence).

Advantages over Thioflavin S/T:

-

Higher Specificity: Reduced binding to nucleic acids compared to charged intercalators.

-

Enhanced Resolution: Lipophilic nature allows for sharper delineation of dense core plaques.

-

Spectral Shift: Exhibits a large Stokes shift, reducing overlap with tissue autofluorescence.

Technical Specifications & Preparation

Chemical Properties

| Parameter | Specification |

| IUPAC Name | This compound |

| Molecular Weight | ~282.4 g/mol |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Chloroform |

| Excitation Max | ~350–365 nm (UV/Blue) |

| Emission Max | ~440–470 nm (Blue/Green) |

| Filter Set | DAPI (Standard) or Thioflavin Custom Set |

Reagent Preparation

A. Stock Solution (10 mM)

-

Dissolve 2.8 mg of this compound in 1 mL of anhydrous DMSO .

-

Storage: Aliquot into amber tubes. Store at -20°C, protected from light. Stable for 6 months.

B. Working Staining Solution (100

-

Note: Prepare fresh. Do not store.

-

Dilute 10

L of Stock Solution into 990 -

Why Ethanol? The presence of 50% ethanol maintains the solubility of this lipophilic probe during the staining phase and aids in tissue penetration.

Experimental Protocol: Histological Staining

Prerequisites:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (6–10

m thick) or free-floating sections. -

Positive Control: Aged AD Transgenic Mouse Brain (e.g., 5xFAD) or Human AD Post-mortem tissue.

-

Negative Control: Wild-type mouse brain or healthy human tissue.

Step-by-Step Workflow

1. Deparaffinization & Rehydration

-

Xylene: 2

5 min. -

100% Ethanol: 2

3 min. -

95% Ethanol: 1

3 min. -

70% Ethanol: 1

3 min. -

Distilled Water (

): 2

2. Antigen Retrieval (Optional but Recommended)

-

Incubate slides in Formic Acid (70%) for 5–10 minutes at room temperature.

-

Rationale: Formic acid exposes the

-sheet epitopes in dense plaques, significantly enhancing signal intensity for benzothiazole probes. -

Wash: PBS (

min).

3. Staining

-

Apply Working Staining Solution to cover the tissue completely.

-

Incubate for 20 minutes at room temperature in a humidified dark chamber.

-

Caution: Do not let the tissue dry out.

4. Differentiation (The Critical Step)

-

Context: Because the probe is lipophilic, it will non-specifically bind to myelin and lipids. This step removes that background.

-

Dip slides in 50% Ethanol for 1–2 minutes.

-

Monitor differentiation: If background remains high, increase ethanol concentration to 70% or extend time slightly.

-

Wash: PBS (

min).

5. Counterstaining (Optional)

-

If nuclear context is required, use Propidium Iodide (Red) . Avoid DAPI as it spectrally overlaps with the benzothiazole signal.

6. Mounting

-

Mount using an Aqueous Mounting Medium (e.g., Fluoromount-G).

-

Warning: Do NOT use xylene-based mounting media (e.g., DPX), as they will dissolve the lipophilic dye and wash out the signal.

Visualization & Data Interpretation

Microscopy Settings

-

Light Source: Mercury arc lamp or 405 nm Laser (Confocal).

-

Excitation Filter: 350–380 nm (UV).

-

Emission Filter: 430–480 nm (Blue/Cyan).

-

Appearance: Amyloid plaques will appear bright blue/cyan against a dark background. Cores will be most intense.

Troubleshooting Guide (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| High Background (General) | Non-specific lipid binding. | Increase Differentiation step (Step 4) to 70% Ethanol for 3 mins. |

| No Signal in Plaques | Epitope masking or probe precipitation. | Ensure Formic Acid retrieval was performed. Check Stock Solution for crystals. |

| Signal Leaching/Fading | Wrong mounting medium. | Ensure Aqueous mountant is used. Avoid organic solvents post-staining. |

| Nuclear Staining (Blue) | DNA intercalation (rare but possible). | Reduce dye concentration to 10 |

Visualizations (Graphviz/DOT)

A. Experimental Workflow Diagram

Caption: Step-by-step histological workflow emphasizing the critical differentiation step for lipophilic probes.

B. Molecular Rotor Mechanism

Caption: The molecular rotor mechanism: Binding to rigid amyloid fibrils restricts rotation, triggering fluorescence.

References

-

Klunk, W. E., et al. (2001).[2] "Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain."[2][3] Life Sciences.

-

Mathis, C. A., et al. (2002).[2] "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry.

-

LeVine, H. 3rd. (1999). "Quantification of beta-sheet amyloid fibril structures with thioflavin T." Methods in Enzymology.

-

Kuwana, R., et al. (2023).[4] "Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure." Frontiers in Microbiology.

-

Groenning, M. (2010). "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status." Journal of Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-(4'-Diethylaminophenyl)benzothiazole stock solutions in DMSO

Topic: Preparation of 2-(4'-Diethylaminophenyl)benzothiazole Stock Solutions in DMSO Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of This compound (and structurally related benzothiazole fluorophores) in Dimethyl Sulfoxide (DMSO). While DMSO is the universal solvent for hydrophobic small molecules, its hygroscopic nature and potential to facilitate oxidative degradation in benzothiazoles require specific handling procedures. This document details the physicochemical considerations, step-by-step solubilization workflow, and quality control (QC) measures necessary to ensure experimental reproducibility in biological assays and materials science applications.

Compound Profile & Physicochemical Properties

Before solubilization, verify the specific derivative identity. The protocol below assumes the standard non-phenolic diethylamino variant, often used as a solvatochromic probe or NLO (non-linear optical) material.

| Property | Specification | Notes |

| Compound Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | ~282.41 g/mol | Verify against specific batch CoA |

| Appearance | Yellow to Green Crystalline Solid | Color intensity varies with purity/solvate form |

| Solubility (DMSO) | High (>20 mg/mL) | Soluble in polar aprotic solvents |

| Solubility (Water) | Negligible (<0.1 mg/mL) | Risk: Precipitates upon aqueous dilution |

| Key Risk | Photodegradation & Oxidation | Benzothiazoles can oxidize in DMSO over time [1] |

Pre-Solubilization Calculations

To ensure accuracy, calculate the required mass for a target concentration (typically 10 mM or 20 mM ). Avoid preparing stocks >50 mM unless necessary, as viscosity and precipitation risks increase.

Formula for Mass (mg):

Example Calculation (10 mM Stock in 5 mL):

-

Target Conc: 10 mM

-

Volume: 5 mL

-

MW: 282.41 g/mol

-

Mass Required:

Protocol: Stock Solution Preparation

Reagents & Equipment

-

Solvent: Anhydrous DMSO (≥99.9%, water content <0.005%).

-

Expert Insight: DMSO is highly hygroscopic. A standard bottle left uncapped absorbs significant atmospheric moisture within minutes, drastically reducing the solubility of hydrophobic benzothiazoles and potentially accelerating hydrolysis [2]. Use septum-sealed bottles or single-use ampules.

-

-

Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Why: Benzothiazoles are photosensitive. Plastic tubes (polypropylene) are acceptable for short-term storage but can leach plasticizers in long-term DMSO storage.

-

-

Gas: Nitrogen (

) or Argon (Ar) for purging.

Step-by-Step Workflow

-

Weighing:

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Weigh the calculated mass (e.g., ~14.1 mg) into the amber vial.

-

Note: Static electricity is common with these powders. Use an anti-static gun if available.

-

-

Solvent Addition:

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Precision Tip: For highest accuracy, add half the volume, dissolve, then rinse the weighing boat/funnel with the remaining solvent to reach the final volume.

-

-

Dissolution (The Critical Step):

-

Vortex: Vortex at medium speed for 30-60 seconds.

-

Visual Check: Hold the vial against a light source. The solution should be clear and free of particulates.

-

Sonication (Conditional): If particles persist, sonicate in a water bath for 5-minute intervals.

-

Warning:Monitor temperature. Sonication generates heat. Benzothiazoles can degrade at elevated temperatures in solution. Keep the bath cool (<30°C).

-

-

Inert Gas Purging:

-

Gently flow

or Ar gas over the headspace of the vial for 10-15 seconds to displace oxygen. -

Causality: This minimizes oxidative degradation, a known failure mode for aminobenzothiazoles in DMSO [1].

-

-

Aliquot & Storage:

-

Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture (ice crystals) and promote precipitation.

-

Aliquot into single-use volumes (e.g., 50-100

L) in amber microtubes. -

Store at -20°C (short term <1 month) or -80°C (long term).

-

Quality Control (QC) & Validation

Trust but verify. A stock solution is only valid if its concentration is confirmed.

Method: UV-Vis Absorbance Check

-

Prepare a 1:1000 dilution of the stock in Ethanol or Methanol (e.g., 10

M). -

Measure Absorbance (

) at -

Calculate actual concentration using the Beer-Lambert Law:

.-

Note: If

(molar extinction coefficient) is unknown, this step establishes a baseline "Day 0" spectrum for future stability comparison.

-

Visualization: Preparation Workflow

Figure 1: Optimized workflow for preparing benzothiazole stock solutions, emphasizing temperature control and inert gas handling.

Troubleshooting: Precipitation & Stability

Common failure modes when using hydrophobic stocks in biological assays.

Figure 2: Decision tree for troubleshooting precipitation issues upon dilution into aqueous media.

References

-

Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Documents the decomposition of thiazole/benzothiazole derivatives in DMSO at room temperature.

-

PubChem Compound Summary: 2-(2'-Hydroxy-4'-diethylaminophenyl)benzothiazole. Source:[1][2] National Center for Biotechnology Information (NCBI). URL:[Link] Relevance: Physicochemical property verification for the benzothiazole class.

Sources

Fluorescence microscopy excitation and emission settings for benzothiazole probes

Abstract

Benzothiazole derivatives represent a versatile class of fluorogenic probes critical for monitoring protein aggregation (amyloidosis), nucleic acid dynamics, and organelle physiology. Their utility stems from a unique "rotor" mechanism and Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, which often result in large Stokes shifts and environment-sensitive fluorescence. This guide provides a technical roadmap for optimizing fluorescence microscopy settings for the three primary classes of benzothiazole probes: Thioflavin T (Amyloids) , Thiazole Orange (Nucleic Acids) , and ESIPT/Mitochondrial Sensors .

The Benzothiazole "Engine": Mechanisms of Fluorescence

To optimize imaging, one must understand why these molecules fluoresce. The benzothiazole core typically functions via two distinct mechanisms, dictating your filter choice:

-

Molecular Rotor (TICT) Mechanism:

-

Example: Thioflavin T (ThT), Thiazole Orange (TO).

-

State: In low-viscosity solution, the bond between the benzothiazole and the auxiliary ring (e.g., dimethylaminobenzene) rotates freely, quenching fluorescence via non-radiative decay.

-

Activation: Binding to a rigid target (amyloid fibril or DNA base pairs) "locks" this rotation, forcing the molecule to emit photons.

-

Implication: Background fluorescence is naturally low; "Turn-on" ratios are high.

-

-

ESIPT (Excited-State Intramolecular Proton Transfer):

-

Example: 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives.

-

State: Upon excitation, a proton transfers from a hydroxyl group to the benzothiazole nitrogen, creating a keto-tautomer.

-

Implication: This results in a massive Stokes shift (often >100 nm). You can excite in the UV/Blue and detect in the Green/Yellow, completely avoiding excitation light bleed-through.

-

Application I: Amyloid Detection (Thioflavin T)

Target: Amyloid fibrils (Alzheimer’s Aβ, α-synuclein, Tau). Standard: Thioflavin T (ThT) is the gold standard for in vitro and ex vivo amyloid characterization.[1]

Optical Configuration

ThT exhibits a significant red shift upon binding.[2] Free ThT excites at ~385 nm (UV), but Bound ThT is best excited in the Blue range.

| Parameter | Free Dye (Background) | Bound Dye (Signal) | Recommended Filter Set |

| Excitation | 385 nm | 440 – 450 nm | Blue (FITC/GFP) |

| Emission | 445 nm (Weak) | 480 – 490 nm | Bandpass 500–550 nm |

| Dichroic | N/A | 455–460 nm | Longpass >460 nm |

Critical Note: Avoid UV excitation (DAPI filters) for ThT imaging unless you are specifically studying the free dye distribution. The amyloid-specific signal requires Blue excitation.

Experimental Workflow: ThT Staining of Tissue Sections

This protocol minimizes background fluorescence from tissue autofluorescence (collagen/elastin).

Protocol Steps:

-

Preparation: Deparaffinize FFPE sections or fix frozen sections (4% PFA).

-

Staining: Apply 1% Thioflavin T (filtered 0.2 µm) for 7 minutes.

-

Tip: Filtered solution prevents dye aggregates from appearing as false plaques.

-

-

Differentiation (Crucial): Dip slides in 1% acetic acid for 10-20 seconds. This removes non-specifically bound ThT from the nuclear background.

-

Imaging: Use a standard GFP/FITC filter cube. Amyloids appear bright green.

Application II: Nucleic Acid Intercalation (Thiazole Orange)

Target: Reticulocyte analysis (RNA), Cell Viability (DNA), Gel staining.[3] Probe: Thiazole Orange (TO) and homodimers (TOTO-1).

Unlike ThT, Thiazole Orange is an asymmetric cyanine containing a benzothiazole ring. It is often used for "Live/Dead" assays or reticulocyte counting due to its membrane impermeability (in some forms) or RNA selectivity.

Optical Configuration

TO has a longer wavelength profile than ThT, pushing into the standard Fluorescein/GFP channel but with a slightly red-shifted emission.

| Probe | Excitation Max | Emission Max | Filter Recommendation |

| Thiazole Orange (DNA) | 512 nm | 533 nm | FITC / Cy2 (Ex 480/30, Em 535/40) |

| TOTO-1 | 514 nm | 533 nm | FITC / Cy2 |

| TO-PRO-1 | 515 nm | 531 nm | FITC / Cy2 |

Technical Insight: While the peak excitation is ~512 nm, standard 488 nm argon lasers or 470 nm LEDs excite TO efficiently (~60-70% max efficiency) and are perfectly suitable for general imaging.

Application III: ESIPT & Mitochondrial Probes

Target: Mitochondrial Membrane Potential, pH, Biothiols (Cysteine/GSH). Probes: HBT derivatives (e.g., BzT-OH), Benzothiazolium salts.

These probes utilize the ESIPT mechanism to generate a Large Stokes Shift . This allows you to excite in the UV or deep blue and collect emission in the green or yellow, completely eliminating excitation noise.

Optical Configuration (ESIPT Mode)

| Probe Type | Excitation (Abs) | Emission (Fluo) | Stokes Shift | Filter Strategy |

| HBT (Enol form) | ~340 nm | ~380-400 nm | Small | DAPI Set |

| HBT (Keto form) | ~340-360 nm | 520-550 nm | >160 nm | Custom: UV Ex / Green Em |

| Mito-Benzothiazole | 405-420 nm | 520-550 nm | ~100 nm | DAPI Ex / GFP Em |

Diagram: The ESIPT Optical Advantage The following diagram illustrates how ESIPT probes separate excitation and emission channels to improve Signal-to-Noise Ratio (SNR).

Troubleshooting & Optimization

A. Solvatochromism (Solvent Sensitivity)

Benzothiazole probes are highly sensitive to solvent polarity.

-

Issue: ThT fluorescence intensity drops in highly polar buffers if not bound to fibrils.

-

Solution: Maintain consistent pH (7.4) and ionic strength.[4] Avoid high concentrations of organic solvents (DMSO > 1%) in the final imaging buffer, as they can induce artifactual fluorescence or quench the ESIPT process.

B. Photobleaching

ThT and TO are moderately susceptible to photobleaching.

-

Mitigation:

-

Use low-intensity excitation (10-20% LED power).

-

Use antifade mounting media (e.g., ProLong Diamond), but verify compatibility. Some antifades can quench the rotor mechanism by increasing local viscosity non-specifically. Aqueous mounting media (glycerol/PBS) is often safer for ThT.

-

C. Filter Bleed-Through

For ESIPT probes, standard filter sets (like DAPI or GFP) often cut off the "tail" of the absorption or emission.

-

Optimization: If using a tunable white light laser (confocal), dial the excitation to the exact absorption max (e.g., 405 nm) rather than relying on a broad 350-400 nm lamp filter.

References

-

LeVine, H. (1999). Quantification of β-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284. Link

-

Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Link

-

Nygren, J., et al. (1998). The interactions between the fluorescent dye thiazole orange and DNA.[5][6][7] Biopolymers, 46(1), 39-51. Link

-

Zhao, J., et al. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of fluorescence probes and optoelectronic materials. Physical Chemistry Chemical Physics, 13(14), 6570-6584. Link

-

BenchChem. (2025). Application Notes and Protocols for Thioflavin T Fluorescence Microscopy. Link

-

Biotium. (2023). Thiazole Orange Product Information and Spectra. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Thioflavin T assay_Chemicalbook [chemicalbook.com]

- 3. biotium.com [biotium.com]

- 4. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination probes with intercalating anchors and proximal fluorophores for DNA and RNA detection. | Department of Chemistry [chem.ox.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Application of 2-(4'-Diethylaminophenyl)benzothiazole in nonlinear optics (NLO)

Application Note: 2-(4'-Diethylaminophenyl)benzothiazole in Nonlinear Optics (NLO)

Executive Summary

This guide details the application of This compound (subsequently referred to as DEABT ) as a high-efficiency second-order nonlinear optical (NLO) chromophore. While benzothiazole derivatives are frequently utilized in medicinal chemistry as amyloid-binding agents, their high hyperpolarizability (

This document provides a complete workflow: from the Donor-

Part 1: Molecular Architecture & NLO Mechanism

The NLO response of DEABT arises from its "push-pull" electronic structure. The molecule features a strong electron-donating group (diethylamino) connected to a strong electron-withdrawing group (benzothiazole) via a phenyl

The D- -A System

Upon photoexcitation, DEABT undergoes Intramolecular Charge Transfer (ICT) . Electrons migrate from the amine donor to the benzothiazole acceptor. This creates a large difference between the ground-state (

-

Ground State: Neutral, aromatic character.

-

Excited State: Zwitterionic character, high polarization.

-

Result: A high first molecular hyperpolarizability (

), which is the microscopic origin of the macroscopic second-order susceptibility (

Mechanism Visualization

Figure 1: The "Push-Pull" mechanism driving the nonlinear optical response in DEABT.

Part 2: Material Preparation Protocols

Protocol A: Synthesis of DEABT

Objective: Synthesize high-purity DEABT via condensation of 2-aminothiophenol and 4-diethylaminobenzaldehyde.

Reagents:

-

2-Aminothiophenol (99%)

-

4-Diethylaminobenzaldehyde (99%)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Sodium Metabisulfite (Na₂S₂O₅) - Oxidant for ring closure

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-aminothiophenol and 10 mmol of 4-diethylaminobenzaldehyde in 50 mL of absolute ethanol.

-

Catalysis: Add 5 mmol of Sodium Metabisulfite (dissolved in minimal water) and 3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

C) with magnetic stirring for 6–8 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). -

Precipitation: Cool the reaction mixture to room temperature, then pour into 200 mL of ice-cold water. A yellow/green precipitate will form.

-

Filtration: Filter the solid under vacuum and wash with cold water (

mL) to remove unreacted amine. -

Recrystallization: Recrystallize the crude product from hot ethanol.

Protocol B: Single Crystal Growth

Objective: Grow macroscopic crystals suitable for NLO efficiency testing.

-

Solvent Selection: Prepare a saturated solution of purified DEABT in Acetone or Ethanol at

C. -

Filtration: Filter the warm solution through a 0.2

m PTFE syringe filter into a clean glass vial to remove dust nuclei. -

Slow Evaporation: Cover the vial with perforated Parafilm. Place in a vibration-free, constant-temperature environment (

C). -

Harvest: Allow solvent to evaporate over 7–14 days . Harvest crystals when they reach dimensions of

2x2x1 mm.

Part 3: Characterization & NLO Measurement

Protocol C: Solvatochromic Shift Analysis

Rationale: The magnitude of the spectral shift in polar solvents correlates directly with the hyperpolarizability (

Procedure:

-

Prepare

M solutions of DEABT in: Hexane (Non-polar), Chloroform (Moderate), and DMSO (Polar). -

Record UV-Vis absorption spectra (300–600 nm).

-

Record Fluorescence emission spectra (excitation at absorption max).

-

Analysis: Calculate the Stokes shift. A larger red shift in emission in polar solvents indicates strong ICT and high NLO potential.

Data Table 1: Expected Solvatochromic Behavior

| Solvent | Polarity Index | Stokes Shift ( | ||

| Hexane | 0.1 | ~355 | ~410 | Low |

| Chloroform | 4.1 | ~370 | ~450 | Medium |

| DMSO | 7.2 | ~385 | ~510 | High (Strong ICT) |

Protocol D: Kurtz-Perry Powder SHG Measurement

Objective: Quantify the Second Harmonic Generation efficiency relative to a standard (KDP or Urea).

Experimental Setup Diagram:

Figure 2: Kurtz-Perry Powder technique for evaluating SHG efficiency.

Procedure:

-

Preparation: Grind DEABT crystals into a fine powder. Sieve to uniform particle size (e.g., 100–150

m). -

Loading: Pack the powder into a micro-capillary tube. Prepare a reference tube with Potassium Dihydrogen Phosphate (KDP).

-

Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (

nm). -

Detection: Measure the intensity of the green light emission (532 nm).

-

Calculation:

Note: DEABT derivatives typically show efficiencies 5–15x higher than KDP due to the high

Part 4: Dual-Use Note for Drug Development

While this guide focuses on NLO, the solvatochromic properties validated in Protocol C are identical to the mechanism used in amyloid fibril detection .

-

Bio-Application: The rotation of the diethylamino group is restricted when bound to amyloid plaques, leading to a massive fluorescence increase.

-

Relevance: Researchers characterizing DEABT for NLO are simultaneously validating its potential as a diagnostic probe for Alzheimer’s disease.

References

-

Batista, R. M. F., et al. (2019).[3] Arylthienyl-vinyl-benzothiazoles as Efficient Second Harmonic Generators (SHG) for Nonlinear Optics. MDPI Proceedings.

- Lalama, S. J., et al. (1981). Origin of the Nonlinear Second-Order Optical Susceptibilities of Organic Systems. Physical Review A.

-

Vives, G., et al. (2021). Investigation on Optical and Biological Properties of 2-(4-Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry - A European Journal.

-

Henary, M., et al. (2024). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of Fluorescence.

-

Wang, Y., et al. (2015). Linear and Nonlinear Optical Properties of Carbazole-Benzothiazole Derivatives Doped Polyimide Films. Researching.cn.

Sources

Staining protocols for lipid droplets using 2-(4'-Diethylaminophenyl)benzothiazole

An In-Depth Technical Guide to Staining Lipid Droplets with 2-(4'-Diethylaminophenyl)benzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of intracellular lipid droplets using this compound. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for visualizing and analyzing these critical cellular organelles.

The Significance of Lipid Droplets in Cellular Biology

Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for cellular energy homeostasis, lipid storage, and signaling.[1][2][3] Comprising a neutral lipid core of triacylglycerols and sterol esters encased in a phospholipid monolayer, LDs are not merely passive storage depots.[4] They are actively involved in a multitude of cellular processes, including lipid metabolism, protein turnover, and cellular stress responses.[2] Consequently, the ability to accurately visualize and quantify LDs is crucial for research in fields ranging from metabolic diseases and cancer to infectious disease and neurodegeneration.[2]

Fluorescent staining is a powerful tool for studying LDs. While classic dyes like Nile Red and BODIPY 493/503 are widely used, the development of novel probes offers new capabilities.[4][5] this compound and related benzothiazole derivatives represent a class of fluorophores with advantageous properties for lipid droplet imaging.[6][7][8]

This compound: A Primer

This compound is a lipophilic, environmentally sensitive dye. Its chemical structure, featuring an electron-donating diethylamino group and an electron-accepting benzothiazole moiety, makes it an ideal candidate for selectively imaging non-polar environments.

Mechanism of Selective Fluorescence

The fluorescence mechanism of this compound is attributed to its properties as a molecular rotor . In aqueous or polar environments, the molecule can freely undergo torsional rotation around its central single bond. This non-radiative rotational relaxation provides a highly efficient pathway for the excited state to return to the ground state without emitting a photon, resulting in extremely low fluorescence (fluorescence quenching).[9]